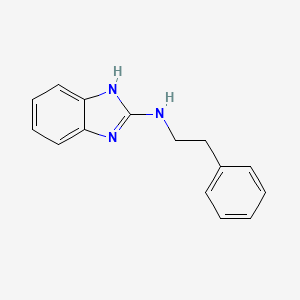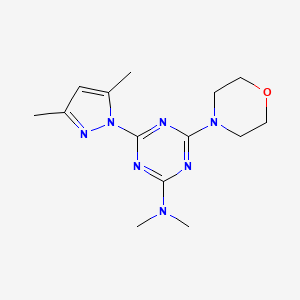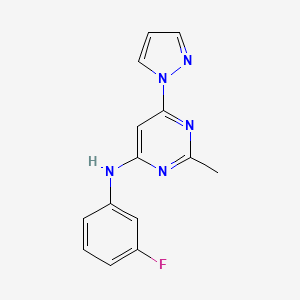![molecular formula C12H15NO4 B5816459 5-hydroxy-2-[(3-methylbutanoyl)amino]benzoic acid](/img/structure/B5816459.png)
5-hydroxy-2-[(3-methylbutanoyl)amino]benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-hydroxy-2-[(3-methylbutanoyl)amino]benzoic acid, commonly known as mefenamic acid, is a non-steroidal anti-inflammatory drug (NSAID) that is widely used for the treatment of pain and inflammation. It is a member of the anthranilic acid derivatives family and is structurally similar to other NSAIDs such as aspirin and ibuprofen. Mefenamic acid is known to have both analgesic and antipyretic properties and is commonly used for the treatment of menstrual cramps, arthritis, and other inflammatory conditions.
作用機序
Mefenamic acid works by inhibiting the production of prostaglandins, which are responsible for the pain and inflammation associated with various disease conditions. It does this by inhibiting the enzyme cyclooxygenase (COX), which is responsible for the production of prostaglandins. By inhibiting COX, mefenamic acid reduces the production of prostaglandins, which in turn reduces pain and inflammation.
Biochemical and Physiological Effects:
Mefenamic acid has been shown to have several biochemical and physiological effects. It has been shown to inhibit the production of prostaglandins, which are responsible for the pain and inflammation associated with various disease conditions. It has also been shown to have analgesic and antipyretic properties, making it a useful drug for the treatment of pain and fever. Mefenamic acid has also been shown to have antiplatelet properties, which can reduce the risk of blood clots.
実験室実験の利点と制限
Mefenamic acid has several advantages for use in lab experiments. It is a widely available drug that is relatively inexpensive and easy to obtain. It has also been extensively studied for its therapeutic potential, making it a useful drug for studying the mechanisms of pain and inflammation. However, there are also limitations to the use of mefenamic acid in lab experiments. It can have variable effects depending on the dose and duration of treatment, and it can also have off-target effects that can complicate data interpretation.
将来の方向性
There are several future directions for the study of mefenamic acid. One potential direction is the development of new formulations of mefenamic acid that can improve its pharmacokinetic properties and reduce its side effects. Another direction is the study of mefenamic acid in combination with other drugs, to determine if it can enhance their therapeutic effects. Additionally, further studies are needed to determine the mechanisms of action of mefenamic acid in various disease conditions, and to identify new targets for drug development.
合成法
Mefenamic acid can be synthesized through several methods, including the reaction of 2,3-dimethyl aniline with chloroacetyl chloride to form 2,3-dimethyl-N-(chloroacetyl)aniline, which is then reacted with 5-hydroxyanthranilic acid to form mefenamic acid. Other methods include the reaction of 2,3-dimethyl aniline with ethyl chloroformate to form 2,3-dimethyl-N-ethoxycarbonyl aniline, which is then reacted with 5-hydroxyanthranilic acid to form mefenamic acid.
科学的研究の応用
Mefenamic acid has been extensively studied for its therapeutic potential in various disease conditions. It has been shown to have anti-inflammatory, analgesic, and antipyretic properties, making it a useful drug for the treatment of pain and inflammation. It has been used in the treatment of menstrual cramps, arthritis, and other inflammatory conditions. Mefenamic acid has also been studied for its potential use in the treatment of cancer, as it has been shown to inhibit the growth of cancer cells in vitro.
特性
IUPAC Name |
5-hydroxy-2-(3-methylbutanoylamino)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO4/c1-7(2)5-11(15)13-10-4-3-8(14)6-9(10)12(16)17/h3-4,6-7,14H,5H2,1-2H3,(H,13,15)(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWLBEPZOOKEWIZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)NC1=C(C=C(C=C1)O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{[benzyl(methyl)amino]carbonothioyl}-3-nitrobenzamide](/img/structure/B5816380.png)
![2-[3-(2-fluorobenzoyl)-1H-indol-1-yl]-N-isopropylacetamide](/img/structure/B5816386.png)

![4-ethoxy-2,5-dimethyl-N-[2-(4-morpholinyl)ethyl]benzenesulfonamide](/img/structure/B5816394.png)
![N-(2-thienylmethylene)-1,3,5-triazatricyclo[3.3.1.1~3,7~]decan-7-amine](/img/structure/B5816421.png)
![5-{[2-(methylthio)-5-pyrimidinyl]methylene}-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5816424.png)

![N-[4-(benzyloxy)phenyl]-2-fluorobenzamide](/img/structure/B5816429.png)
![1-[(2,3-dimethylphenoxy)acetyl]-4-ethylpiperazine](/img/structure/B5816432.png)
![3-[5-(4-methyl-2-nitrophenyl)-2-furyl]-2-(4-oxo-3,4-dihydro-2-quinazolinyl)acrylonitrile](/img/structure/B5816438.png)

![1-[(2-nitrophenyl)sulfonyl]-4-phenylpiperazine](/img/structure/B5816452.png)
![1-({1-[(4-chlorophenyl)sulfonyl]-4-piperidinyl}carbonyl)indoline](/img/structure/B5816456.png)
![3-ethoxy-4-[(4-nitrobenzyl)oxy]benzaldehyde 1,3-benzothiazol-2-ylhydrazone](/img/structure/B5816468.png)